5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid
Description
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid (CAS: 898784-58-2) is a pyridine derivative characterized by a methoxy group at position 6 of the pyridine ring and a 5-oxovaleric acid side chain. Key properties include:
- Molecular weight: 223.23 g/mol
- Purity: 97% (commercially available, though discontinued as per CymitQuimica)
- Structure: The 6-methoxypyridin-3-yl group confers electron-donating properties, while the 5-oxovaleric acid chain introduces carboxylic acid functionality, influencing solubility and reactivity.
This compound serves as a building block in organic synthesis, particularly in the development of heterocyclic frameworks for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
5-(6-methoxypyridin-3-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-10-6-5-8(7-12-10)9(13)3-2-4-11(14)15/h5-7H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITCYTVJGKKRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642129 | |
| Record name | 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-58-2 | |
| Record name | 6-Methoxy-δ-oxo-3-pyridinepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Functionalization: The 6-methoxypyridine undergoes a series of functionalization reactions to introduce the valeric acid chain. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by oxidation to introduce the keto group.
Final Steps: The intermediate product is then subjected to further reactions to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other functional groups.
Substitution: The methoxy group on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and keto functionality play crucial roles in binding interactions and reactivity, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Derivatives with Modified Aromatic Cores
5-(6-Methoxypyridin-3-yl)pyrimidine (3k) and 5-(6-Methoxypyridin-3-yl)pyrimidine-2-carbonitrile (3l)
- Structure : Replace the valeric acid chain with pyrimidine rings (3k) or pyrimidine-carbonitrile (3l) .
- Properties :
- 3k : Yield 88%, oil-like viscosity.
- 3l : Yield 68%, lower purity due to synthetic challenges.
5-(6-Methoxypyridin-3-yl)-furan-2-carboxylic Acid (BF-5304)
Analogs with Varied Substituents on the Aromatic Core
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric Acid
- Structure : Replaces the methoxypyridinyl group with a fluorinated phenyl ring .
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog more suitable for hydrophobic environments (e.g., blood-brain barrier penetration in drug design).
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 97% purity suggests optimized synthesis, whereas pyrimidine analogs (e.g., 3k, 3l) face yield challenges due to multi-step reactions .
- Biological Relevance : Analogs with fluorinated aryl groups (e.g., ) highlight the trade-off between lipophilicity and solubility in drug development .
- Material Science Potential: Furan and bipyridine derivatives () demonstrate expanded utility in catalysis and materials beyond pharmaceutical uses .
Biological Activity
5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid, with the CAS number 898784-58-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a methoxy group and a ketone functional group, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This can lead to alterations in metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways related to inflammation and cancer.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. |
| Anticancer Activity Assessment | In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 30% reduction in cell viability after 48 hours. |
| Mechanistic Studies | Research indicated that the compound activates caspase-3 and caspase-9 pathways, leading to programmed cell death in cancer cells. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyridine derivative without methoxy substitution | Moderate antibacterial activity |
| Compound B | Similar ketone structure but lacks pyridine ring | Minimal anticancer activity |
| This compound | Contains both methoxy group and ketone | Significant antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
